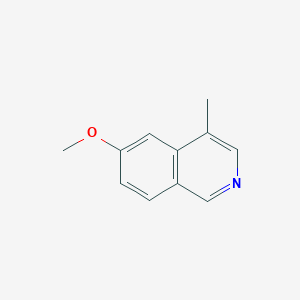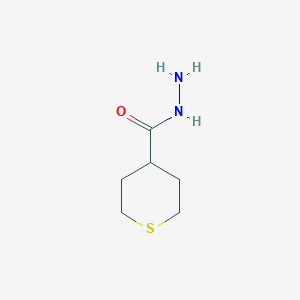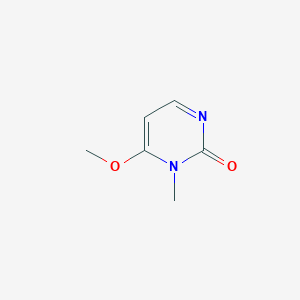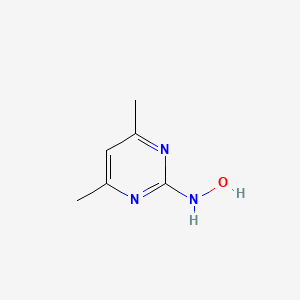
1-Ethyl-4-methylcyclohexa-1,4-diene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethyl-4-methylcyclohexa-1,4-diene is an organic compound belonging to the class of cyclohexadienes It is characterized by a six-membered ring containing two double bonds, with ethyl and methyl substituents at the 1 and 4 positions, respectively
准备方法
Synthetic Routes and Reaction Conditions: 1-Ethyl-4-methylcyclohexa-1,4-diene can be synthesized through several methods. One common approach involves the alkylation of cyclohexa-1,4-diene derivatives. For instance, the mesomeric anions generated from 1-methoxycyclohexa-1,4-diene can be alkylated using potassium amide in liquid ammonia, followed by hydrolysis to yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves catalytic processes. Transition-metal-free ionic transfer processes have been explored, where adequately substituted cyclohexa-1,4-dienes are used as surrogates for hazardous chemicals in various catalytic cycles .
化学反应分析
Types of Reactions: 1-Ethyl-4-methylcyclohexa-1,4-diene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding cyclohexadienones.
Reduction: Reduction reactions can convert the diene to cyclohexane derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the ethyl and methyl positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation can be achieved using halogens like bromine or chlorine under controlled conditions.
Major Products:
Oxidation: Cyclohexadienones.
Reduction: Cyclohexane derivatives.
Substitution: Halogenated cyclohexadienes.
科学研究应用
1-Ethyl-4-methylcyclohexa-1,4-diene has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals.
Industry: It is used in the production of polymers and other industrial chemicals
作用机制
The mechanism of action of 1-ethyl-4-methylcyclohexa-1,4-diene involves its ability to participate in various chemical reactions due to the presence of conjugated double bonds. These double bonds allow the compound to undergo electrophilic addition reactions, forming carbocation intermediates that can further react to yield various products. The stability of these intermediates is influenced by resonance effects .
相似化合物的比较
1-Methyl-1,4-cyclohexadiene: Similar in structure but lacks the ethyl group.
2,5-Dihydrotoluene: Another cyclohexadiene derivative with different substitution patterns
属性
分子式 |
C9H14 |
|---|---|
分子量 |
122.21 g/mol |
IUPAC 名称 |
1-ethyl-4-methylcyclohexa-1,4-diene |
InChI |
InChI=1S/C9H14/c1-3-9-6-4-8(2)5-7-9/h4,7H,3,5-6H2,1-2H3 |
InChI 键 |
NOOHVGUCBIRFMF-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CCC(=CC1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Thiazolo[4,5-b]pyridine,2-(ethylsulfonyl)-6-methyl-](/img/structure/B13117675.png)



![7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B13117699.png)






![2-Propen-1-ol, 3-[3-(trifluoromethyl)phenyl]-, (2Z)-](/img/structure/B13117728.png)


